molecular formula C21H19NO5S B2993115 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid CAS No. 721418-13-9

3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid

Cat. No.: B2993115
CAS No.: 721418-13-9
M. Wt: 397.45
InChI Key: UKEFWLFMSYKRRG-UHFFFAOYSA-N
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Description

3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid is a sulfamoyl benzoic acid derivative characterized by a benzyl group and a 2-methoxyphenyl group attached to the sulfamoyl moiety, which is further linked to a benzoic acid backbone. This structure confers unique electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in enzyme inhibition and anticancer research.

Properties

IUPAC Name

3-[benzyl-(2-methoxyphenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5S/c1-27-20-13-6-5-12-19(20)22(15-16-8-3-2-4-9-16)28(25,26)18-11-7-10-17(14-18)21(23)24/h2-14H,15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEFWLFMSYKRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid is a complex organic compound with the molecular formula C21H19NO5SC_{21}H_{19}NO_5S and a molecular weight of approximately 397.44 g/mol. It features a sulfamoyl group attached to a benzoic acid moiety, along with benzyl and 2-methoxyphenyl groups, which contribute to its chemical properties and potential biological activities.

Potential Applications

This compound has potential applications in various fields. Compounds with similar structures often interact with biological macromolecules like proteins and nucleic acids. Studying these interactions may provide insights into its mechanism of action and therapeutic potential. Techniques like surface plasmon resonance or isothermal titration calorimetry could be used to study binding affinities and kinetics.

Pharmaceutical Applications

Due to its possible biological activity, this compound may have uses in pharmaceuticals.

  • Inhibition of Anti-Apoptotic Bcl-2 Proteins Anti-apoptotic Bcl-2 proteins are associated with a number of diseases . Compounds which inhibit the activity of anti-apoptotic Bcl-2 proteins, and compositions containing the compounds, may be useful in treating diseases during which anti-apoptotic Bcl-2 proteins are expressed . Bcl-2 protein expression correlates with resistance to chemotherapy, clinical outcome, disease progression, and overall prognosis in various cancers and disorders of the immune system .
  • Treatment of Cancers and Immune Disorders Cancers and disorders of the immune system involving Bcl-2 proteins include bladder cancer, brain cancer, breast cancer, bone marrow cancer, cervical cancer, chronic lymphocytic leukemia, colorectal cancer, esophageal cancer, hepatocellular cancer, lymphoblastic leukemia, follicular lymphoma, lymphoid malignancies of T-cell or B-cell origin, melanoma, myelogenous leukemia, myeloma, oral cancer, ovarian cancer, non-small cell lung cancer, prostate cancer, small cell lung cancer, and spleen cancer .
  • Inhibitory effect against cancer cell lines Several compounds share structural similarities with this compound and have displayed an inhibitory effect against cancer cell lines . For example, benzenesulfonamides have been evaluated for their anti-proliferative activity against triple-negative breast cancer cell lines .

Analogues and their applications

Several compounds share structural similarities with this compound.

Compound NameStructureUnique Features
3-[(2-Methoxyphenyl)sulfamoyl]benzoic acidC14H13NO5SC_{14}H_{13}NO_5SLacks benzyl group; simpler structure
BenzamideC7H8N2OC_7H_8N_2OBasic amide structure; less complex
SulfanilamideC12H13N3O2SC_{12}H_{13}N_3O_2SKnown sulfa drug; broader antibacterial activity

Mechanism of Action

The mechanism of action of 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anti-inflammatory effects by modulating immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 3-[benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid with key analogues:

Structural Modifications and Molecular Properties

Table 1: Structural Features and Molecular Weights of Selected Compounds
Compound Name Substituents on Sulfamoyl Group Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound Benzyl, 2-methoxyphenyl C21H19NO5S 397.44 2-methoxy group on phenyl ring
3-[Benzyl(4-chlorophenyl)sulfamoyl]benzoic acid Benzyl, 4-chlorophenyl C20H16ClNO4S 401.86 4-chloro substituent (electron-withdrawing)
4-Chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid 2-methylphenyl C14H12ClNO4S 325.77 Smaller substituent (methyl vs. benzyl)
3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoic acid Butylamino, phenoxy C17H18N2O5S 362.40 Phenoxy and alkylamino modifications
(Z)-3-(2-(5-(N-(4-Fluorobenzyl)sulfamoyl)-2-oxoindolin-3-ylidene)hydrazinyl)benzoic acid 4-Fluorobenzyl, oxindole C22H17FN4O5S 468.46 Oxindole-hydrazine hybrid structure

Key Observations :

  • The 2-methoxy group in the target compound may enhance binding affinity compared to electron-withdrawing groups (e.g., 4-chloro in ) due to favorable π-π stacking or hydrogen bonding .
  • Bulky substituents like benzyl improve lipophilicity but may reduce solubility, whereas smaller groups (e.g., methyl in ) increase polarity .

Thermodynamic and Physicochemical Properties

Topological indices (e.g., Zagreb type, Forgotten index) correlate with heat of formation and solubility in benzyl sulfamoyl networks . For example:

  • The target compound’s benzyl and 2-methoxy groups likely increase its Forgotten index, predicting higher thermal stability but lower aqueous solubility compared to methyl-substituted analogues .
  • Fluorinated derivatives (e.g., 3-{benzyl[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid ) exhibit enhanced metabolic stability due to fluorine’s electronegativity and resistance to oxidation.

Biological Activity

3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H19NO5S
  • CAS Number : 721418-13-9
  • SMILES Notation : COC1=CC=CC=C1N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)O

The compound features a sulfamoyl group attached to a benzoic acid backbone, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets.

  • Target Proteins : It has been shown to interact with various proteins involved in inflammatory responses and cellular signaling pathways.
  • Biochemical Pathways : The compound influences pathways such as the TLR7/8-IRF5 signaling pathway, which plays a role in the innate immune response. This interaction can lead to modulation of pro-inflammatory cytokine production, potentially providing therapeutic benefits in inflammatory diseases.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance:

  • Inhibition Studies : Compounds derived from benzamide structures have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds can range significantly, often demonstrating potency comparable to established antibiotics .

Anti-inflammatory Potential

Studies suggest that this compound may possess anti-inflammatory properties due to its ability to inhibit specific inflammatory pathways.

  • Case Studies : In vitro studies have demonstrated that derivatives of this compound can reduce the secretion of pro-inflammatory cytokines in macrophage cell lines, indicating potential use in treating conditions characterized by chronic inflammation .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli, MIC: 16 µg/mL
Anti-inflammatoryReduced cytokine secretion in macrophages
CytotoxicityVariable effects on cancer cell lines

Q & A

Q. What are the standard synthetic routes for 3-[benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid, and how do reaction conditions influence yield?

The synthesis typically involves sulfamoylation of benzoic acid derivatives. For example, benzyl bromide and 2-methoxyphenylamine are reacted with 3-sulfamoylbenzoic acid precursors under basic conditions (e.g., Na₂CO₃ in DMF). Key steps include:

  • Protection/deprotection : Benzyl groups are introduced to stabilize intermediates .
  • Optimization : Yields depend on solvent polarity, temperature (80–120°C), and catalyst choice. DMF enhances nucleophilic substitution efficiency, while elevated temperatures accelerate sulfamoyl bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the final product (>95% purity).

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

  • NMR spectroscopy : ¹H/¹³C NMR confirms the benzyl, methoxyphenyl, and sulfamoyl moieties. For example, the sulfamoyl proton resonates at δ 3.1–3.5 ppm, while aromatic protons appear between δ 6.8–7.9 ppm .
  • HRMS : High-resolution mass spectrometry validates the molecular ion peak (e.g., [M+H]⁺ at m/z 428.1125 for C₂₁H₂₁NO₅S) .
  • X-ray crystallography : Resolves stereoelectronic effects of the sulfamoyl group on the benzoic acid core .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Hazard mitigation : The compound may release toxic fumes (e.g., SOₓ) upon decomposition. Use fume hoods , nitrile gloves , and chemical-resistant goggles .
  • Storage : Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis of the sulfamoyl group .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?

  • Target identification : Docking studies (AutoDock Vina, Schrödinger Suite) reveal affinity for LPA₂ receptors due to hydrogen bonding between the sulfamoyl group and Arg3.28/Arg5.38 residues .
  • Selectivity : Replacements at the benzyl or methoxyphenyl groups alter binding energy (ΔG ≤ −8.5 kcal/mol). For example, fluorinated analogs show improved receptor specificity .

Q. What experimental strategies resolve contradictions in reported enzyme inhibition data for sulfamoyl benzoic acid derivatives?

  • Dose-response curves : Re-evaluate IC₅₀ values under standardized conditions (pH 7.4, 37°C) to control for assay variability .
  • Metabolite profiling : LC-MS identifies hydrolyzed byproducts (e.g., free benzoic acid) that may interfere with activity .
  • Structural analogs : Compare inhibition of α-glucosidase vs. α-amylase to clarify mechanism-driven vs. off-target effects .

Q. How does the sulfamoyl group influence material science applications, such as metal-organic framework (MOF) design?

  • Coordination sites : The sulfamoyl moiety chelates transition metals (e.g., Cu²⁺, Zn²⁺) to form 2D/3D frameworks. For example, Cu-SO₂-NH linkages enhance thermal stability (decomposition >300°C) .
  • Functionalization : Post-synthetic modification with methoxyphenyl groups tunes porosity for gas storage (CO₂ uptake: 12.5 mmol/g at 1 bar) .

Methodological Recommendations

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Core modifications : Synthesize analogs with:
    • Varying substituents : Replace benzyl with 4-chlorobenzyl or 2-naphthylmethyl .
    • Sulfamoyl replacements : Test sulfonamide or phosphoramidate groups .
  • Biological assays : Prioritize in vitro models (e.g., cancer cell lines HT-29 or MCF-7) to assess cytotoxicity and receptor activation .

Q. What strategies optimize reaction scalability while minimizing side products?

  • Flow chemistry : Continuous reactors reduce byproduct formation (e.g., <5% sulfonic acid derivatives) by controlling residence time .
  • Catalyst screening : Pd/C or Ni catalysts improve coupling efficiency in benzylation steps (yield >85%) .

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